molecular formula C31H23N3O4S2 B6098683 N-(8-BENZENESULFONAMIDO-6-PHENYLPHENANTHRIDIN-3-YL)BENZENESULFONAMIDE

N-(8-BENZENESULFONAMIDO-6-PHENYLPHENANTHRIDIN-3-YL)BENZENESULFONAMIDE

Cat. No.: B6098683
M. Wt: 565.7 g/mol
InChI Key: JTLVTHIDPUJWIT-UHFFFAOYSA-N
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Description

N-(8-BENZENESULFONAMIDO-6-PHENYLPHENANTHRIDIN-3-YL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-BENZENESULFONAMIDO-6-PHENYLPHENANTHRIDIN-3-YL)BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the amidation reaction, where a benzenesulfonamide derivative is reacted with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(8-BENZENESULFONAMIDO-6-PHENYLPHENANTHRIDIN-3-YL)BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzenesulfonamides. These products have distinct chemical and physical properties, making them useful in different applications .

Mechanism of Action

The mechanism of action of N-(8-BENZENESULFONAMIDO-6-PHENYLPHENANTHRIDIN-3-YL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8-BENZENESULFONAMIDO-6-PHENYLPHENANTHRIDIN-3-YL)BENZENESULFONAMIDE is unique due to its complex structure, which allows it to interact with a wide range of molecular targets.

Properties

IUPAC Name

N-[3-(benzenesulfonamido)-6-phenylphenanthridin-8-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23N3O4S2/c35-39(36,25-12-6-2-7-13-25)33-23-16-18-27-28-19-17-24(34-40(37,38)26-14-8-3-9-15-26)21-30(28)32-31(29(27)20-23)22-10-4-1-5-11-22/h1-21,33-34H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLVTHIDPUJWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)NS(=O)(=O)C5=CC=CC=C5)NS(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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